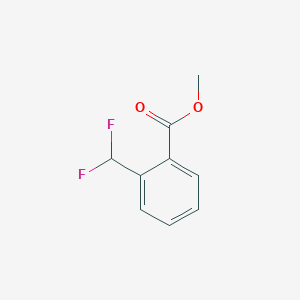

Methyl 2-(difluoromethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(difluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOFBYAEKGHAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700740 | |

| Record name | Methyl 2-(difluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018678-48-2 | |

| Record name | Methyl 2-(difluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(difluoromethyl)benzoate

Introduction: The Significance of the Difluoromethyl Group in Modern Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a versatile bioisostere for hydroxyl and thiol functionalities. Its unique electronic properties, including its ability to act as a lipophilic hydrogen bond donor, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity. Methyl 2-(difluoromethyl)benzoate serves as a key building block for the synthesis of more complex molecules bearing this valuable motif, making its efficient and scalable synthesis a topic of considerable interest to researchers in drug discovery and development.

This technical guide provides an in-depth analysis of the core synthetic pathways to this compound. We will move beyond simple procedural lists to explore the underlying mechanistic principles and the rationale behind the selection of specific reagents and reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the available synthetic strategies.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly categorized into several key strategies, primarily revolving around modern cross-coupling technologies. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications. The most prominent and effective methods include:

-

Palladium-Catalyzed Cross-Coupling of Methyl 2-bromobenzoate with TMSCF₂H

-

Copper-Catalyzed Cross-Coupling of Methyl 2-iodobenzoate with a (Difluoromethyl)zinc Reagent

-

Metallaphotoredox-Catalyzed Difluoromethylation of Methyl 2-bromobenzoate

-

Sandmeyer-Type Difluoromethylation of Methyl 2-aminobenzoate

Direct fluorination of the methyl group in methyl 2-methylbenzoate is generally not a favored pathway due to challenges in controlling the degree of fluorination and the harsh conditions typically required, which can lead to side reactions and decomposition. Therefore, this guide will focus on the more reliable cross-coupling and Sandmeyer-type approaches.

Pathway 1: Palladium-Catalyzed Cross-Coupling with TMSCF₂H

This approach has emerged as a robust and widely applicable method for the synthesis of difluoromethylated arenes from readily available aryl bromides and chlorides.[1] The use of specialized phosphine ligands is crucial for achieving high efficiency and yields.

Mechanistic Insights and Rationale

The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. The key to the success of this transformation lies in the choice of a bulky and electron-rich phosphine ligand, such as BrettPhos.[2][3]

-

Oxidative Addition: The cycle begins with the oxidative addition of the Pd(0) complex to methyl 2-bromobenzoate, forming a Pd(II)-aryl intermediate.

-

Transmetalation: The difluoromethyl group is transferred from the silicon of TMSCF₂H to the palladium center. This step is often rate-limiting and is facilitated by an activator, such as cesium fluoride (CsF), which forms a hypervalent silicate intermediate, increasing the nucleophilicity of the difluoromethyl group. The bulky and electron-donating nature of the BrettPhos ligand promotes this step and stabilizes the palladium complexes.[4]

-

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, regenerating the Pd(0) catalyst.

Caption: Pd(0)/Pd(II) catalytic cycle for difluoromethylation.

Experimental Protocol

Materials:

-

Methyl 2-bromobenzoate

-

(Difluoromethyl)trimethylsilane (TMSCF₂H)

-

Cesium fluoride (CsF), flame-dried

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

BrettPhos (Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine)

-

Anhydrous 1,4-dioxane

Procedure:

-

In a glovebox, a flame-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol, 2 mol%), BrettPhos (0.048 mmol, 4.8 mol%), and CsF (3.0 mmol).

-

Methyl 2-bromobenzoate (1.0 mmol) and anhydrous 1,4-dioxane (2 mL) are added.

-

TMSCF₂H (2.0 mmol) is added dropwise with stirring.

-

The Schlenk tube is sealed and the reaction mixture is heated at 110 °C for 12-24 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure and the residue is purified by silica gel column chromatography to afford this compound.

Pathway 2: Copper-Catalyzed Cross-Coupling with a (Difluoromethyl)zinc Reagent

This method provides an effective route for the difluoromethylation of aryl iodides. The use of a pre-formed or in-situ generated (difluoromethyl)zinc reagent is a key feature of this pathway.[5]

Mechanistic Insights and Rationale

The reaction is catalyzed by a simple copper(I) salt, typically CuI. The active difluoromethylating species is a copper-difluoromethyl complex.

-

Reagent Preparation: The (difluoromethyl)zinc reagent, [(DMPU)₂Zn(CF₂H)₂], is prepared from the reaction of diethylzinc with iododifluoromethane in the presence of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).[6][7] DMPU acts as a stabilizing ligand for the zinc reagent.

-

Transmetalation: The CF₂H group is transferred from the zinc reagent to the copper(I) catalyst. This transmetalation is efficient and is believed to form a cuprate species, [Cu(CF₂H)₂]⁻.[8][9]

-

Oxidative Addition and Reductive Elimination: The aryl iodide undergoes oxidative addition to the copper-difluoromethyl species, likely forming a transient Cu(III) intermediate, which then reductively eliminates the final product.

Caption: Proposed mechanism for copper-catalyzed difluoromethylation.

Experimental Protocol

Materials:

-

Methyl 2-iodobenzoate

-

[(DMPU)₂Zn(CF₂H)₂] (prepared separately or generated in situ)

-

Copper(I) iodide (CuI)

-

Anhydrous 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

Procedure:

-

A solution of [(DMPU)₂Zn(CF₂H)₂] (1.2 mmol) in anhydrous DMPU (2 mL) is prepared in a glovebox.

-

To a separate flame-dried Schlenk tube, CuI (0.1 mmol, 10 mol%) and methyl 2-iodobenzoate (1.0 mmol) are added.

-

The solution of the zinc reagent is transferred to the Schlenk tube containing the catalyst and substrate.

-

The reaction vessel is sealed and the mixture is heated at 60 °C for 12-24 hours.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by silica gel chromatography.

Pathway 3: Metallaphotoredox-Catalyzed Difluoromethylation

This cutting-edge approach utilizes a dual catalytic system, combining a nickel catalyst and a photoredox catalyst, to achieve difluoromethylation under mild conditions using visible light.[10][11][12]

Mechanistic Insights and Rationale

This pathway involves the generation of a difluoromethyl radical, which is then incorporated into a nickel catalytic cycle.

-

Photoredox Cycle: An iridium-based photoredox catalyst, upon excitation by visible light, initiates a single-electron transfer process. This leads to the formation of a silyl radical from a silane reagent.

-

Radical Generation: The silyl radical abstracts a bromine atom from bromodifluoromethane (BrCF₂H), a readily available and gaseous reagent, to generate the key difluoromethyl radical (•CF₂H).

-

Nickel Catalytic Cycle: A Ni(0) complex undergoes oxidative addition to methyl 2-bromobenzoate to form a Ni(II)-aryl species. This intermediate then traps the difluoromethyl radical to generate a Ni(III) complex.

-

Reductive Elimination: Reductive elimination from the Ni(III) complex affords the desired product and a Ni(I) species, which is then reduced by the photoredox catalyst to regenerate the active Ni(0) catalyst.

Caption: Dual catalytic cycle for metallaphotoredox difluoromethylation.

Experimental Protocol

Materials:

-

Methyl 2-bromobenzoate

-

Bromodifluoromethane (handle with care as it is a gas)

-

Tris(trimethylsilyl)silane

-

[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (Iridium photoredox catalyst)

-

NiCl₂·glyme

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

-

Anhydrous dimethylformamide (DMF)

-

Blue LED light source

Procedure:

-

In a glovebox, an oven-dried vial is charged with NiCl₂·glyme (0.05 mmol, 5 mol%), dtbbpy (0.05 mmol, 5 mol%), the iridium photocatalyst (0.01 mmol, 1 mol%), and methyl 2-bromobenzoate (1.0 mmol).

-

Anhydrous DMF (5 mL) and tris(trimethylsilyl)silane (1.5 mmol) are added.

-

The vial is sealed with a septum, taken out of the glovebox, and a balloon of bromodifluoromethane is attached. The gas is bubbled through the solution for 5-10 minutes.

-

The reaction mixture is then irradiated with a blue LED light source with stirring at room temperature for 24 hours.

-

The reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

Purification by silica gel chromatography yields the desired product.

Pathway 4: Sandmeyer-Type Difluoromethylation

This pathway offers a valuable alternative when the corresponding aniline is more readily available or cost-effective than the aryl halide. The reaction proceeds via a diazonium salt intermediate.[13][14]

Mechanistic Insights and Rationale

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. In this variation, a difluoromethyl-copper complex acts as the key reagent.[14]

-

Diazotization: Methyl 2-aminobenzoate is treated with a nitrosating agent, such as tert-butyl nitrite or sodium nitrite in an acidic medium, to form the corresponding diazonium salt.

-

In-situ Reagent Formation: A difluoromethyl-copper species is generated in situ from the reaction of TMSCF₂H with a copper salt, typically copper(I) thiocyanate (CuSCN), in the presence of a fluoride source like CsF.

-

Radical Substitution: The diazonium salt is then added to the solution of the copper reagent. A single-electron transfer from the copper complex to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This aryl radical then reacts with the copper-difluoromethyl species to form the final product.

Caption: Reaction scheme for Sandmeyer-type difluoromethylation.

Experimental Protocol

Materials:

-

Methyl 2-aminobenzoate

-

tert-Butyl nitrite (t-BuONO)

-

Copper(I) thiocyanate (CuSCN)

-

(Difluoromethyl)trimethylsilane (TMSCF₂H)

-

Cesium fluoride (CsF)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, CuSCN (1.0 mmol), CsF (3.0 mmol), and anhydrous DMF (2 mL) are combined.

-

TMSCF₂H (2.5 mmol) is added, and the mixture is stirred at 40 °C for 1 hour to pre-form the copper-difluoromethyl reagent.

-

The mixture is then cooled to 0 °C.

-

In a separate flask, methyl 2-aminobenzoate (1.0 mmol) is dissolved in DMF (2 mL). t-BuONO (1.2 mmol) is added dropwise at 0 °C to form the diazonium salt in situ.

-

This solution of the diazonium salt is then added dropwise to the pre-formed copper reagent at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with water and extracted with diethyl ether.

-

The combined organic layers are washed, dried, and concentrated.

-

Purification by silica gel chromatography provides this compound.

Quantitative Data Summary

The following table provides a comparative overview of the typical performance of the discussed synthetic pathways. It is important to note that yields are highly substrate-dependent and the provided data serves as a general guideline.

| Pathway | Starting Material | Key Reagents | Catalyst System | Typical Yield (%) |

| Palladium-Catalyzed | Methyl 2-bromobenzoate | TMSCF₂H, CsF | Pd₂(dba)₃ / BrettPhos | 70-85 |

| Copper-Catalyzed | Methyl 2-iodobenzoate | [(DMPU)₂Zn(CF₂H)₂] | CuI | 75-90 |

| Metallaphotoredox | Methyl 2-bromobenzoate | BrCF₂H, (TMS)₃SiH | NiCl₂·glyme / Ir-photocatalyst | 65-80 |

| Sandmeyer-Type | Methyl 2-aminobenzoate | TMSCF₂H, t-BuONO | CuSCN | 60-75 |

Conclusion and Future Outlook

The synthesis of this compound is well-served by a variety of modern synthetic methodologies. Palladium and copper-catalyzed cross-coupling reactions represent the most established and high-yielding routes, with the choice between them often dictated by the availability and cost of the corresponding aryl halide. The use of bulky, electron-rich phosphine ligands like BrettPhos has been instrumental in advancing the efficiency of palladium-catalyzed systems.

Metallaphotoredox catalysis offers a milder and more sustainable alternative, avoiding the need for stoichiometric organometallic reagents and operating at room temperature. The Sandmeyer-type reaction provides a strategic advantage when the aniline precursor is more accessible.

As the demand for complex molecules containing the difluoromethyl group continues to grow, future research will likely focus on further expanding the substrate scope of these reactions, developing more cost-effective and environmentally benign catalysts and reagents, and exploring late-stage C-H difluoromethylation as a more direct and atom-economical approach. The pathways detailed in this guide represent the current state-of-the-art and provide a robust toolbox for any scientist or researcher working in this exciting field.

References

-

Fors, B. P., & Buchwald, S. L. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

-

Li, G., Eastgate, M. D., & Vantourout, J. C. (2020). Continuous Process for Preparing the Difluoromethylating Reagent [(DMPU)2Zn(CF2H)2] and Improved Synthesis of the ICHF2 Precursor. Organic Process Research & Development, 24(5), 836–842. [Link]

-

Bacauanu, V., Cardinal, S., Yamauchi, M., Kondo, M., Fernández, D. F., Remy, R., & MacMillan, D. W. C. (2018). Metallaphotoredox Difluoromethylation of Aryl Bromides. Angewandte Chemie International Edition, 57(38), 12543–12548. [Link]

-

Buchwald, S. L., & Martin, R. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27-33. [Link]

-

Goberdhan, A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7334-7368. [Link]

-

Zhang, Y., & Buchwald, S. L. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21743–21750. [Link]

-

King, E. J., & Buchwald, S. L. (2021). A Ligand Exchange Process for the Diversification of Palladium Oxidative Addition Complexes. Organic Letters, 23(15), 5897–5901. [Link]

-

Zhang, Y., & Buchwald, S. L. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21743–21750. [Link]

-

MacMillan, D. W. C., et al. (2018). Metallaphotoredox Difluoromethylation of Aryl Bromides. Angewandte Chemie International Edition, 57(38), 12543-12548. [Link]

-

MacMillan, D. W. C., et al. (2018). Metallaphotoredox Difluoromethylation of Aryl Bromides. Angewandte Chemie International Edition, 57(38), 12543-12548. [Link]

-

Cambrex. (2020). Continuous Process for Preparing the Difluoromethylating Reagent [(DMPU)2Zn(CF2H)2] and Improved Synthesis of the ICHF2 Precursor. [Link]

-

Bacauanu, V., et al. (2018). Metallaphotoredox Difluoromethylation of Aryl Bromides. Angewandte Chemie International Edition, 57(38), 12543-12548. [Link]

-

Fier, P. S., & Hartwig, J. F. (2012). Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 134(12), 5524–5527. [Link]

-

Hu, J., & Wang, F. (2016). Metal‐Catalyzed Direct Difluoromethylation Reactions. Angewandte Chemie International Edition, 55(43), 13396-13406. [Link]

-

Li, G., Eastgate, M. D., & Vantourout, J. C. (2020). Continuous Process for Preparing the Difluoromethylating Reagent [(DMPU)2Zn(CF2H)2] and Improved Synthesis of the ICHF2 Precursor. ACS Publications. [Link]

-

Bacauanu, V., et al. (2018). Metallaphotoredox Difluoromethylation of Aryl Bromides. Angewandte Chemie. [Link]

-

Ferguson, D. M., et al. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry, 84(6), 3735-3740. [Link]

-

Li, G., et al. (2020). Continuous Process for Preparing the Difluoromethylating Reagent [(DMPU) 2 Zn(CF 2 H) 2 ] and Improved Synthesis of the ICHF 2 Precursor. ResearchGate. [Link]

-

Gooßen, L. J., et al. (2014). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. Organic Letters, 16(23), 6184–6187. [Link]

-

Jiang, X., et al. (2021). Dual transition metal electrocatalysis for difluoromethylation of Aryl halides using potassium difluoroacetate. ResearchGate. [Link]

-

Liu, H., et al. (2020). (Arylsulfinyl)difluoromethylation of Alkyl Halides: Facile Access to Diverse Fluorinated Compounds. ChemistrySelect, 5(21), 6433-6437. [Link]

-

Prakash, G. K. S., et al. (2012). Copper-mediated difluoromethylation of (hetero)aryl iodides and β-styryl halides with tributyl(difluoromethyl)stannane. Angewandte Chemie, 124(48), 12261-12265. [Link]

-

Schoenebeck, F., & Byers, J. A. (2019). Post-Transition-State Dynamic Effects in the Transmetalation of Pd(II)-F to Pd(II)-CF3. Journal of the American Chemical Society, 141(33), 13025–13034. [Link]

-

Gooßen, L. J., et al. (2014). Sandmeyer Trifluoromethylation. ResearchGate. [Link]

-

Grushin, V. V., et al. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry, 78(21), 11126-11146. [Link]

-

Aikawa, K., et al. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3686-3689. [Link]

-

Aikawa, K., et al. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. ResearchGate. [Link]

-

Gouverneur, V., & Togni, A. (2018). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Angewandte Chemie International Edition, 57(30), 9464-9468. [Link]

-

Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. [Link]

-

Jiang, X., et al. (2024). Pd-Catalyzed Divergent Site-Selective Difluoromethylation and Difluoromethylcarbonylation of Aryl Sulfonium Salts. ResearchGate. [Link]

-

Požgan, F. (2015). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry, 11, 2199-2211. [Link]

-

The Good Scents Company. (n.d.). methyl 2-methyl benzoate. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). Methyl 2-fluoro-4-methylbenzoate. [Link]

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metallaphotoredox Difluoromethylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. Metallaphotoredox Difluoromethylation of Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-(difluoromethyl)benzoate (CAS: 1018678-48-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(difluoromethyl)benzoate is a fluorinated aromatic ester that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of a difluoromethyl (CHF₂) group into organic molecules can significantly alter their physicochemical and biological properties. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers and professionals working with this compound.

The difluoromethyl group is often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding. Its introduction can enhance metabolic stability, modulate acidity, and improve cell membrane permeability of a parent molecule. As such, compounds bearing the CHF₂ moiety are of significant interest in the design of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in research and synthesis.

Physical Properties

| Property | Value | Source |

| CAS Number | 1018678-48-2 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 31-35 °C | [1] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show a triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms. The aromatic protons will appear as multiplets in the aromatic region, and a singlet for the methyl ester protons will be observed.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the carbon of the difluoromethyl group, which will appear as a triplet due to C-F coupling.

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group. C-F stretching vibrations will also be present, in addition to the characteristic absorptions for the aromatic ring and C-H bonds.

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns consistent with the structure, including the loss of the methoxy group and cleavage of the difluoromethyl group.

Synthesis and Reactivity

The synthesis of this compound can be approached through various synthetic strategies, primarily involving the introduction of the difluoromethyl group onto the aromatic ring.

Synthetic Workflow

A plausible synthetic route involves the difluoromethylation of a suitable benzoic acid derivative. This can be achieved through several methods, including the use of difluorocarbene precursors or radical difluoromethylation reactions.

Caption: General synthetic workflow for this compound.

Experimental Protocol: A General Approach

While a specific, validated protocol for the synthesis of this compound is not widely published, a general procedure based on modern difluoromethylation methods can be proposed:

-

Starting Material: A suitable precursor, such as methyl 2-formylbenzoate, could be used.

-

Difluoromethylation: The aldehyde can be converted to the difluoromethyl group using a deoxofluorinating agent like DAST (diethylaminosulfur trifluoride) or other modern difluoromethylating reagents.

-

Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography.

Causality behind Experimental Choices: The choice of a deoxofluorination reaction is based on the ready availability of the aldehyde precursor. The use of an inert solvent and low temperatures is crucial to control the reactivity of the fluorinating agent and minimize side reactions.

Reactivity Profile

The reactivity of this compound is influenced by the electron-withdrawing nature of the difluoromethyl group and the ester functionality. The aromatic ring is deactivated towards electrophilic substitution. The ester group is susceptible to nucleophilic attack, allowing for hydrolysis to the corresponding carboxylic acid or transesterification reactions.

Applications in Drug Discovery and Development

The difluoromethyl group is a valuable motif in medicinal chemistry due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. This makes this compound a potentially useful building block for the synthesis of novel drug candidates.

Role as a Bioisostere

Caption: The difluoromethyl group as a bioisostere.

The CHF₂ group can mimic the hydroxyl (-OH) and thiol (-SH) groups in biological systems, potentially leading to compounds with improved pharmacokinetic profiles. By replacing these functional groups with a difluoromethyl group, researchers can enhance metabolic stability and tune the acidity of the molecule.

Potential Therapeutic Areas

While specific applications of this compound in drug development are not extensively documented, related difluoromethylated aromatic compounds have shown promise in various therapeutic areas, including:

-

Oncology: As components of kinase inhibitors and other anti-cancer agents.

-

Infectious Diseases: In the development of novel antibacterial and antiviral drugs.

-

Neuroscience: As building blocks for compounds targeting the central nervous system.

The unique properties of the difluoromethyl group make this compound a valuable tool for lead optimization and the exploration of new chemical space in drug discovery programs.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

Hazard Information

According to supplier safety data, the compound is classified as hazardous to the aquatic environment (chronic, category 3)[1].

| Hazard Code | Description |

| H412 | Harmful to aquatic life with long lasting effects[1] |

Precautionary Measures

-

P273: Avoid release to the environment[1].

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its unique properties, conferred by the difluoromethyl group, make it an attractive building block for the synthesis of novel bioactive molecules. While a comprehensive set of experimental data is still emerging, this guide provides a solid foundation for researchers and scientists working with this compound. Further research into its synthesis, reactivity, and biological applications is warranted to fully unlock its potential.

References

Sources

"Methyl 2-(difluoromethyl)benzoate" molecular weight and formula

An In-depth Technical Guide to Methyl 2-(difluoromethyl)benzoate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a fluorinated aromatic ester that has garnered significant interest as a versatile building block in the fields of medicinal chemistry and drug discovery. The incorporation of the difluoromethyl (CF₂H) group into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of this compound, detailing its core molecular properties, a representative synthesis protocol with mechanistic insights, and a discussion of its strategic importance for researchers, scientists, and professionals in drug development.

Core Molecular Profile

This compound is a distinct chemical entity characterized by a methyl ester and a difluoromethyl group at the ortho position of a benzene ring. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₂ | |

| Molecular Weight | 186.16 g/mol | |

| CAS Number | 1018678-48-2 | |

| Synonym | 2-(Difluoromethyl)benzoic acid methyl ester | |

| Physical Form | Solid | |

| Melting Point | 31-35 °C | |

| Flash Point | 107.77 °C | |

| InChI Key | KGOFBYAEKGHAQG-UHFFFAOYSA-N |

The Strategic Importance of the Difluoromethyl Moiety in Medicinal Chemistry

The difluoromethyl (CF₂H) group is a privileged motif in modern drug design. Its utility stems from a unique combination of electronic and steric properties that can be leveraged to optimize lead compounds and develop novel drug candidates.

-

Bioisosterism: The CF₂H group is recognized as a metabolically stable bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, which are common pharmacophores but often susceptible to metabolic degradation.[1] Replacing these groups with a CF₂H moiety can enhance the pharmacokinetic profile of a drug candidate by blocking metabolic pathways.

-

Enhanced Binding Affinity: The CF₂H group can act as a hydrogen bond donor, a capability that allows it to form crucial interactions with biological targets like proteins and enzymes, thereby enhancing binding affinity and specificity.[1]

-

Modulation of Physicochemical Properties: Incorporating the difluoromethyl group can increase lipophilicity, which may improve a molecule's ability to permeate cell membranes and enhance its bioavailability.[1] This strategic introduction of fluorine is a routine tactic in contemporary drug discovery to improve a molecule's overall profile.[1]

Synthesis and Mechanistic Insights

The most common and direct method for preparing this compound is through the Fischer esterification of 2-(difluoromethyl)benzoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[2][3]

Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis.

A. Reagents and Equipment:

-

2-(Difluoromethyl)benzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

B. Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-(difluoromethyl)benzoic acid and an excess of methanol (which acts as both reagent and solvent).

-

Catalyst Addition: While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) and allowed to proceed for several hours until equilibrium is reached or the starting material is consumed.[3]

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[4]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography to yield the final, high-purity product.

Causality and Mechanistic Considerations: The Fischer esterification is an equilibrium-driven process. The use of excess methanol shifts the equilibrium towards the product side, maximizing the yield. The sulfuric acid catalyst works by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of this compound relies on standard analytical techniques. While specific spectra are proprietary, a predictive analysis based on its structure and data from analogous compounds like methyl benzoate is as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O (ester) stretching vibration. Other key signals would include C-O stretching bands in the 1100-1300 cm⁻¹ region, aromatic C-H stretching just above 3000 cm⁻¹, and characteristic C-F stretching vibrations, typically found in the 1000-1100 cm⁻¹ range.[5]

-

¹H NMR Spectroscopy: The proton NMR spectrum would show a singlet at approximately 3.9 ppm for the methyl ester (-OCH₃) protons. The aromatic protons would appear in the 7.5-8.0 ppm region. A key diagnostic signal would be a triplet centered around 6.5-7.0 ppm, corresponding to the single proton of the difluoromethyl (-CHF₂) group, with coupling to the two adjacent fluorine atoms.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would feature a signal for the ester carbonyl carbon around 165 ppm. The aromatic carbons would resonate between 125-135 ppm. The methyl ester carbon would appear around 52 ppm, and the difluoromethyl carbon would be observed as a triplet (due to C-F coupling) in the 110-120 ppm region.

Applications and Outlook

This compound is primarily utilized as a specialized intermediate in organic synthesis. Its value lies in providing a scaffold that already contains the strategically important difluoromethyl group.

-

Drug Discovery: Researchers in drug development use this compound as a starting material to synthesize more complex molecules. The methyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for further elaboration of the molecular structure while retaining the CF₂H group.[6][7]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated moieties is a common strategy in the design of modern pesticides and herbicides to enhance efficacy and metabolic stability.[1]

-

Materials Science: Fluorinated organic compounds are also explored for applications in materials science, including the development of polymers and liquid crystals with unique properties.

Safety and Handling

According to supplier safety data, this compound is classified as harmful to aquatic life with long-lasting effects. Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a chemical fume hood.

References

-

Methyl 2-(trifluoromethyl)benzoate | C9H7F3O2. PubChem. [Link]

-

Methyl 2,4-Difluorobenzoate | C8H6F2O2. PubChem. [Link]

-

The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis. Medium. [Link]

-

Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2. PubChem. [Link]

-

[Application of methyl in drug design]. PubMed. [Link]

-

Methyl benzoate (CAS N° 93-58-3). ScenTree. [Link]

-

Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. ResearchGate. [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. ResearchGate. [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

- Method for synthesizing methyl 3-(trifluoromethyl)benzoate.

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information. [Link]

-

Preparation of Methyl Benzoate. University of Missouri–St. Louis. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Center for Biotechnology Information. [Link]

-

Preparation of methyl benzoate (benzoic acid methyl ester). PrepChem.com. [Link]

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Methyl 2-(difluoromethyl)benzoate in Organic Solvents for Pharmaceutical Research

Abstract

Methyl 2-(difluoromethyl)benzoate is a fluorinated building block of significant interest in medicinal chemistry and drug development. The incorporation of the difluoromethyl (CF₂H) group can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and target-binding affinity.[1][2] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening protocols. This technical guide provides a comprehensive analysis of the principles governing the solubility of this compound, offers a predictive assessment of its behavior in common organic solvents, and details a robust experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Strategic Importance of this compound

This compound (CAS 1018678-48-2) is an aromatic ester characterized by the presence of a difluoromethyl group ortho to a methyl ester on a benzene ring. This substitution pattern imparts unique electronic and steric properties that are highly valuable in the design of novel therapeutic agents. The CF₂H group is particularly noteworthy; it can serve as a bioisosteric replacement for hydroxyl, thiol, or amine groups and can act as a hydrogen bond donor, enhancing interactions with biological targets.[2][3] Furthermore, the inclusion of fluorine often improves metabolic stability, a critical attribute in drug design.[2]

To effectively utilize this compound, from reaction workups to the preparation of stock solutions for biological assays, a thorough understanding of its solubility is essential. This guide provides the theoretical framework and practical methodology to assess and predict its solubility profile.

| Property | Value | Source |

| CAS Number | 1018678-48-2 | |

| Molecular Formula | C₉H₈F₂O₂ | |

| Molecular Weight | 186.16 g/mol | |

| Appearance | Solid | |

| Melting Point | 31-35 °C | |

| Flash Point | 107.77 °C (226.0 °F) |

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] The solubility of this compound is a nuanced interplay of the forces exerted by its distinct structural motifs.

-

Aromatic Ring: The benzene core is nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.

-

Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor at its oxygen atoms. It contributes significantly to the molecule's polarity and its ability to interact with polar solvents.

-

Difluoromethyl Group (-CHF₂): This is a unique functional group. The high electronegativity of the two fluorine atoms creates a strong dipole and polarizes the C-H bond. This polarization makes the hydrogen atom partially positive, enabling the CF₂H group to function as a weak hydrogen bond donor.[3] This characteristic is crucial for its interaction with hydrogen-bond-accepting solvents.

The combination of these features results in a molecule of intermediate polarity, capable of engaging in a variety of intermolecular interactions.

Caption: Intermolecular forces governing solubility.

Predictive Analysis of Solubility in Common Organic Solvents

Based on the theoretical principles, we can predict the solubility behavior of this compound across different classes of organic solvents. These predictions serve as a valuable starting point for solvent selection in experimental work.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The nonpolar aromatic ring will drive solubility, but the polar ester and difluoromethyl groups will limit it. Toluene may be a better solvent than hexane due to pi-pi stacking interactions with the benzene ring. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (MeCN) | Good to High | Strong dipole-dipole interactions between the solvent and the polar ester and CF₂H groups are expected to lead to high solubility. These solvents are excellent choices for dissolving the compound. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good to High | The ability of these solvents to both donate and accept hydrogen bonds allows for strong interactions with the methyl ester (as an acceptor) and the CF₂H group (as a donor), predicting good solubility.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving compounds of intermediate polarity. They can engage in dipole-dipole interactions and are less polar than protic solvents, effectively solvating the entire molecule. |

| Highly Polar | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very High | These solvents are powerful, highly polar, and can accept hydrogen bonds, making them excellent solvents for a wide range of organic compounds, including this one. They are often used for creating high-concentration stock solutions. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, a systematic experimental approach is required. The following protocol describes the widely accepted isothermal shake-flask method, a gold-standard technique for determining the equilibrium solubility of a solid in a solvent.[6]

Objective

To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer (for quantification)

Methodology

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours to ensure that equilibrium is reached.[6] Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 1 hour to let the solid settle. For finely suspended particles, centrifuge the samples at a moderate speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates.

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight is achieved.

-

The final weight of the vial minus the initial weight gives the mass of the dissolved solute.

-

-

Quantification (Chromatographic/Spectroscopic Method - Higher Accuracy):

-

Prepare a series of calibration standards of known concentrations of this compound in the same solvent.

-

Analyze the standards using HPLC or UV-Vis to generate a calibration curve.

-

Accurately dilute a known volume of the filtered saturated solution and analyze it using the same method. Determine its concentration from the calibration curve.

-

Data Analysis

Calculate the solubility using the following formula for the gravimetric method:

Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of solvent in mL)

The results should be reported as an average of at least three independent measurements.

Caption: Experimental workflow for solubility determination.

Conclusion

This compound is a molecule of intermediate polarity, with its solubility profile dictated by a balance between its nonpolar aromatic core and its polar, hydrogen-bonding capable functional groups. It is predicted to have high solubility in polar aprotic and polar protic solvents (such as DCM, THF, methanol, and DMSO) and moderate to low solubility in nonpolar solvents (like hexane). While these predictions provide a strong foundation, for critical applications in pharmaceutical development, rigorous experimental determination is indispensable. The shake-flask protocol detailed herein provides a reliable and self-validating method for obtaining the precise solubility data required to advance research and development efforts.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

- Khan Academy. (n.d.). Solubility of organic compounds.

- Sigma-Aldrich. (n.d.). Methyl 2-(difluoromethyl)

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Wang, Y., et al. (2022).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. m.youtube.com [m.youtube.com]

Introduction: The Structural Elucidation of a Key Fluorinated Building Block

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(difluoromethyl)benzoate

Prepared by: Gemini, Senior Application Scientist

This compound is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. The introduction of the difluoromethyl (-CHF₂) group into organic molecules can significantly modulate their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity. Consequently, precise and unambiguous structural verification is paramount for any research or development involving this compound.

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a Senior Application Scientist, my objective is not merely to present data but to offer a field-proven interpretation, explaining the causal relationships between molecular structure and spectral output. This document is designed to serve as an authoritative reference for researchers, scientists, and drug development professionals, enabling confident identification and quality assessment.

Compound Profile:

-

IUPAC Name: this compound

-

Synonyms: 2-(Difluoromethyl)benzoic acid methyl ester

-

CAS Number: 1018678-48-2

-

Molecular Formula: C₉H₈F₂O₂

-

Molecular Weight: 186.16 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Fingerprint

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the unique signature of the difluoromethyl group.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number, connectivity, and chemical environment of the protons. The key diagnostic signal is the triplet corresponding to the single proton of the -CHF₂ group, a direct consequence of its coupling to two equivalent fluorine atoms.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~7.9 - 8.1 | Doublet | ~ 8.0 | Ar-H (ortho to -COOCH₃) |

| ~7.5 - 7.7 | Multiplet | - | Ar-H (meta, para) |

| ~7.0 - 7.3 | Triplet | J(H,F) = ~56 Hz | -CH F₂ |

| ~3.9 | Singlet | - | -OCH ₃ |

Expertise & Experience: The most telling feature is the proton of the difluoromethyl group. It appears as a triplet due to the "n+1 rule" applied to fluorine coupling (2 fluorine atoms, so 2+1=3 lines are not applicable, but rather a doublet of doublets that appears as a triplet if the coupling constants are similar). The large coupling constant (J(H,F)) of approximately 56 Hz is characteristic of geminal H-F coupling and is a definitive indicator of the -CHF₂ moiety.[1] The exact chemical shifts of the aromatic protons can vary but will exhibit the expected splitting patterns for a 1,2-disubstituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon of the -CHF₂ group is readily identified by its triplet multiplicity, arising from the one-bond coupling to the two fluorine atoms (¹J(C,F)).

Predicted ¹³C NMR Data (CDCl₃, 101 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~166 | Singlet | - | C =O |

| ~135 | Triplet | ²J(C,F) = ~20-25 Hz | Ar-C -CHF₂ |

| ~132 | Singlet | - | Ar-C |

| ~130 | Singlet | - | Ar-C |

| ~128 | Singlet | - | Ar-C |

| ~126 | Singlet | - | Ar-C |

| ~115 | Triplet | ¹J(C,F) = ~240-250 Hz | -C HF₂ |

| ~52 | Singlet | - | -OC H₃ |

Trustworthiness: The large ¹J(C,F) coupling constant is a highly reliable parameter for identifying carbons directly attached to fluorine. Furthermore, the two-bond coupling (²J(C,F)) from the fluorine atoms to the aromatic carbon to which the -CHF₂ group is attached provides secondary confirmation of the substitution pattern.

¹⁹F NMR Spectroscopy

¹⁹F NMR is indispensable for characterizing fluorinated compounds. For this molecule, it provides a simple yet definitive signal.

Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|

| ~ -90 to -120 | Doublet | J(F,H) = ~56 Hz | -CHF ₂ |

Authoritative Grounding: The chemical shift of the difluoromethyl group typically falls within the -90 to -130 ppm range relative to CFCl₃.[2][3] The signal's multiplicity is a doublet, as the two equivalent fluorine atoms are coupled to the single geminal proton. The observed J(F,H) coupling constant must match the J(H,F) value from the ¹H NMR spectrum, providing a self-validating system for the assignment.

Diagram: Molecular Structure and NMR Assignments

Caption: Structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying functional groups. The spectrum of this compound is dominated by a strong carbonyl stretch from the ester and intense absorptions from the C-F bonds.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 - 3100 | Medium | Aromatic C-H Stretch |

| ~2960 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1730 | Strong, Sharp | Ester C=O Carbonyl Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |

| ~1250, ~1100 | Strong | Ester C-O Stretch |

| ~1120 - 1000 | Strong | C-F Stretch |

Expertise & Experience: The carbonyl (C=O) peak is one of the most reliable and intense absorptions in the IR spectrum.[4] For an aromatic ester like this, its position around 1730 cm⁻¹ is standard. The C-F stretching region often contains multiple strong bands and can be complex, but its presence is a clear indicator of fluorination. The combination of a strong C=O peak with strong C-F absorptions is highly characteristic of this molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, Electron Ionization (EI) would be a standard method.

Predicted Mass Spectrometry Data (EI):

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 186 | [M]⁺ | Molecular Ion |

| 155 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 135 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (from cleavage and rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 51 | [CHF₂]⁺ | Difluoromethyl cation |

Trustworthiness: The molecular ion peak at m/z 186 is the primary piece of evidence, confirming the molecular formula. The fragmentation pattern follows logical pathways for esters, with the most common initial cleavages occurring at the bonds adjacent to the carbonyl group. The peak at m/z 155, representing the loss of the methoxy group, is expected to be a major fragment. The presence of the m/z 51 fragment corresponding to the [CHF₂]⁺ cation would be another strong piece of evidence for the difluoromethyl group.

Experimental Protocols: A Self-Validating Workflow

To ensure data integrity, standardized and well-justified protocols are essential.

Diagram: General Spectroscopic Analysis Workflow

Caption: Standardized workflow for NMR spectroscopic analysis.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Causality: This mass provides sufficient concentration for ¹H and ¹⁹F NMR in a few scans and for ¹³C NMR in a reasonable timeframe without causing signal broadening due to saturation.

-

-

Solvent Choice: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Causality: CDCl₃ is a standard choice due to its excellent dissolving power for a wide range of organic compounds and its single, easily identifiable residual solvent peak. The deuterium lock signal is essential for the spectrometer to maintain a stable magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H spectrum using a standard pulse program. Ensure the spectral width covers the range of -1 to 10 ppm.

-

Acquire a ¹³C{¹H} (proton-decoupled) spectrum. A wider spectral width (e.g., 0 to 220 ppm) is necessary to capture the carbonyl carbon.

-

Acquire a ¹⁹F{¹H} (proton-decoupled) and a ¹⁹F (proton-coupled) spectrum. The spectral width should be appropriate for organofluorine compounds (e.g., +50 to -250 ppm). The coupled spectrum is crucial for observing the J(F,H) doublet.

-

IR Spectroscopy (ATR)

-

Sample Application: Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Causality: ATR is a rapid and reliable technique for solid samples, requiring minimal preparation. Good contact is essential for obtaining a high-quality spectrum with strong signal intensity.

-

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal must be acquired first and automatically subtracted.

Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

-

Causality: GC provides separation from any potential impurities before the sample enters the mass spectrometer.

-

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Causality: 70 eV is the industry standard for EI because it provides reproducible fragmentation patterns, creating a spectral "fingerprint" that can be compared across different instruments and databases.

-

Conclusion

The spectroscopic profile of this compound is distinct and readily interpretable. The combination of NMR, IR, and MS provides a robust and self-validating dataset for its unequivocal identification. The key diagnostic features are the characteristic triplet in the ¹H NMR and doublet in the ¹⁹F NMR for the -CHF₂ group, the strong carbonyl absorption in the IR spectrum, and the correct molecular ion peak in the mass spectrum. This guide serves as a foundational reference for any scientist working with this important fluorinated building block.

References

- Royal Society of Chemistry. (2015). Electronic Supporting Information for "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation".

-

Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817. Available at: [Link]

-

NMR Facility, UCSB Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

-

MassBank. methyl benzoate. MSBNK-Fac_Eng_Univ_Tokyo-JP003139. Available at: [Link]

-

PubChem. Methyl 2-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 19F [nmr.chem.ucsb.edu]

- 3. colorado.edu [colorado.edu]

- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to Methyl 2-(difluoromethyl)benzoate: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth examination of Methyl 2-(difluoromethyl)benzoate, a fluorinated building block of increasing importance in medicinal chemistry and drug development. We will explore its core chemical identity, including its structure and physicochemical properties. A detailed, field-tested protocol for its synthesis via Fischer esterification is presented, complete with mechanistic insights to explain the causality behind the experimental design. The guide further elucidates the strategic role of the difluoromethyl (CF2H) moiety in modern drug design, highlighting its utility as a bioisostere and a modulator of pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.

Introduction: The Strategic Value of Fluorination in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design.[1][2] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. While the trifluoromethyl (CF3) group has been widely adopted, the difluoromethyl (CF2H) group offers a distinct and compelling set of advantages.

The CF2H moiety is particularly valuable as it can serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, which are common pharmacophores.[2] Furthermore, the C-H bond in the CF2H group can act as a hydrogen bond donor, providing an additional vector for molecular recognition and enhancing target affinity.[2] this compound serves as a critical and readily accessible chemical handle to introduce this strategic functional group into complex molecular scaffolds, making it an indispensable tool for lead optimization and the development of next-generation therapeutics.

Compound Profile: Core Identity and Properties

A precise understanding of a compound's structure and physicochemical characteristics is fundamental to its effective application.

Chemical Structure and IUPAC Name

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its chemical structure consists of a benzene ring co-substituted with a methyl ester group and a difluoromethyl group at the ortho (position 2) position.

Caption: Chemical structure of this compound.

Key Identifiers

The following table summarizes the essential identifiers for unambiguous compound registration and database retrieval.

| Identifier | Value | Reference |

| CAS Number | 1018678-48-2 | |

| Molecular Formula | C₉H₈F₂O₂ | |

| Molecular Weight | 186.16 g/mol | |

| SMILES String | COC(=O)c1ccccc1C(F)F | |

| InChI Key | KGOFBYAEKGHAQG-UHFFFAOYSA-N |

Physicochemical Data

This data, primarily sourced from commercial suppliers, provides critical information for handling, storage, and reaction setup.

| Property | Value | Reference |

| Appearance | Solid | |

| Melting Point | 31-35 °C | |

| Flash Point | 107.77 °C (226.0 °F) | |

| Purity (Assay) | ≥95% |

Synthesis and Mechanistic Insights

The most direct and industrially scalable approach to this compound is the Fischer esterification of its corresponding carboxylic acid. This method is reliable, utilizes readily available reagents, and follows a well-understood reaction mechanism.

Synthesis Workflow

The overall process involves the acid-catalyzed reaction of the starting carboxylic acid with methanol, followed by a standard aqueous workup and purification to isolate the final ester product.

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the Fischer esterification.[3][4]

Materials:

-

2-(Difluoromethyl)benzoic acid (1.0 eq)

-

Methanol (10-20 eq, serves as reagent and solvent)

-

Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate (or other suitable extraction solvent)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(difluoromethyl)benzoic acid and methanol.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid dropwise. Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality Note: Heating provides the necessary activation energy and drives the equilibrium towards the product side, as esterification is a reversible process.[3]

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Workup - Neutralization: Dilute the residue with ethyl acetate and slowly pour it into a beaker containing a stirred, saturated solution of sodium bicarbonate. Causality Note: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting them into their respective water-soluble salts.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine. Causality Note: The brine wash removes residual water and inorganic salts from the organic phase.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography to obtain pure this compound.

Strategic Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate used to construct more complex drug candidates.

The Difluoromethyl Group as a Strategic Bioisostere

The CF2H group is a powerful tool in lead optimization. Its ability to serve as a stable mimic of common polar functional groups allows chemists to address metabolic liabilities associated with oxidation-prone alcohols or thiols.[2] For instance, replacing a critical phenol group with a difluoromethyl-substituted phenyl ring can prevent metabolic O-glucuronidation or sulfation while preserving or even enhancing the hydrogen-bonding capabilities essential for target engagement.

A Versatile Building Block for Synthesis

This compound provides a direct route to incorporating the 2-(difluoromethyl)benzoyl or 2-(difluoromethyl)benzyl moieties into target molecules. The methyl ester can be readily:

-

Hydrolyzed to the parent carboxylic acid for use in amide couplings.

-

Reduced to the corresponding primary alcohol.

-

Reacted with Grignard reagents to form tertiary alcohols.

This synthetic flexibility makes it a preferred starting material for creating libraries of compounds for structure-activity relationship (SAR) studies. The presence of both the ester and the difluoromethyl group allows for orthogonal chemical modifications, expanding the accessible chemical space for drug discovery programs.[1][5]

Safety and Handling

Based on available supplier data, this compound is classified as hazardous to the aquatic environment (Aquatic Chronic 3). Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials. The compound is a combustible solid.

Conclusion

This compound is a strategically important building block in the arsenal of the modern medicinal chemist. Its value is derived from the unique properties of the difluoromethyl group, which can enhance metabolic stability and modulate target binding interactions. The straightforward and robust synthesis of this intermediate ensures its accessibility for research and development. As the demand for more sophisticated and effective therapeutics grows, the judicious use of fluorinated intermediates like this compound will continue to be a key strategy in the successful design and development of new drugs.

References

-

PubChem. (n.d.). Methyl 2-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,4-Difluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Autechem. (2025). The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

- Google Patents. (n.d.). CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.

-

PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

PMC. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. m.youtube.com [m.youtube.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2-(difluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(difluoromethyl)benzoate, a fluorinated aromatic ester, is a compound of increasing interest within the realms of pharmaceutical and agrochemical research. The introduction of the difluoromethyl group (CHF₂) into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. A thorough understanding of the fundamental physical properties of this building block, such as its melting and boiling points, is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a detailed overview of these critical parameters, the methodologies for their determination, and the scientific principles that underpin these measurements.

Core Physical Properties

The accurate determination of a compound's physical properties is a cornerstone of chemical characterization, providing a baseline for purity assessment and predicting its behavior in various experimental and industrial settings.

| Property | Value | Source |

| Melting Point | 31-35 °C | Sigma-Aldrich |

| Boiling Point | 238.8 ± 35.0 °C (Predicted) | ChemWhat[1] |

| Molecular Formula | C₉H₈F₂O₂ | Sigma-Aldrich |

| Molecular Weight | 186.16 g/mol | Sigma-Aldrich |

Experimental Determination of Physical Properties: A Methodological Deep Dive